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Cat. No.: B15615038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cendifensine, also known as NOE-115, is a novel monoamine reuptake inhibitor currently

under investigation for various neurological and psychiatric disorders.[1] As a serotonin-

norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique triple-action mechanism

presents a promising therapeutic profile.[1] This document provides a comprehensive technical

overview of the chemical structure of Cendifensine, detailing its physicochemical properties,

the experimental methodologies typically employed for its structural elucidation, and its

molecular mechanism of action.

Chemical Identity and Properties
Cendifensine is a chiral small molecule featuring a central pyrrolidine ring. Its systematic

chemical name is (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone.[1][2] The

structure is characterized by a 3,4-dichlorophenyl ketone group and a propyl group attached to

the same stereocenter of the pyrrolidine ring.

Quantitative Structural and Physicochemical Data
The key quantitative data for Cendifensine are summarized in the table below for easy

reference and comparison.
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Identifier Value Source

IUPAC Name

(3,4-dichlorophenyl)-[(3S)-3-

propylpyrrolidin-3-

yl]methanone

PubChem[2], Wikipedia[1]

CAS Number 1034048-49-1 Wikipedia[1], PubChem[2]

Chemical Formula C₁₄H₁₇Cl₂NO Wikipedia[1], PubChem[2]

Molecular Weight 286.20 g/mol Wikipedia[1], PubChem[2]

SMILES
CCC[C@@]1(CCNC1)C(=O)C

2=CC(=C(C=C2)Cl)Cl
PubChem[2]

InChIKey
HVLPRTLORBIKNG-

AWEZNQCLSA-N
PubChem[2]

Experimental Protocols for Structural Elucidation
The definitive structure of a novel chemical entity like Cendifensine is established through a

combination of spectroscopic and analytical techniques. While specific raw data from the initial

discovery is proprietary, the following protocols describe the standard methodologies used for

such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): This technique is used to identify the number of different types of

protons, their chemical environments, and their proximity to other protons. For

Cendifensine, ¹H NMR would confirm the presence of the propyl group (distinct triplet and

sextet patterns), the protons on the pyrrolidine ring, and the aromatic protons on the

dichlorophenyl group (showing characteristic splitting patterns). Commercial suppliers of

Cendifensine confirm the availability of ¹H NMR data for batch verification.[3]

¹³C NMR (Carbon NMR): This experiment determines the number of non-equivalent carbons

and their chemical environment (e.g., alkyl, aromatic, carbonyl). Key signals would
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correspond to the carbonyl carbon of the ketone, the carbons of the dichlorophenyl ring, the

quaternary carbon of the pyrrolidine, and the carbons of the propyl chain.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for

assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance,

within the propyl group and the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded

protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between

protons and carbons over two to three bonds, which is critical for connecting the

dichlorophenyl ketone moiety to the quaternary carbon of the pyrrolidine ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass

measurement, allowing for the unambiguous determination of the molecular formula

(C₁₄H₁₇Cl₂NO). The characteristic isotopic pattern of the two chlorine atoms would be a key

confirmatory feature in the mass spectrum.

X-ray Crystallography
X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in its

crystalline state.

Protocol: A suitable single crystal of Cendifensine (often as a salt, such as the hydrochloride

form mentioned in patents[4]) is grown. This crystal is then mounted in an X-ray

diffractometer. As X-rays pass through the crystal, they are diffracted into a unique pattern.

By analyzing the positions and intensities of these diffracted spots, the electron density map

of the molecule can be calculated, revealing the precise spatial arrangement of every atom,
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bond lengths, and bond angles, and confirming the (S)-stereochemistry at the C3 position of

the pyrrolidine ring.

Below is a logical workflow for the structural elucidation process.
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Logical Workflow for Structural Elucidation of Cendifensine.

Mechanism of Action & Signaling Pathway
Cendifensine functions as a serotonin (5-HT), norepinephrine (NE), and dopamine (DA)

reuptake inhibitor.[3][5] It binds to and blocks the function of the respective monoamine

transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the

dopamine transporter (DAT).

By inhibiting these transporters, Cendifensine prevents the reabsorption of these

neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an

increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine
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in the synapse, thereby enhancing neurotransmission in all three systems. This "triple-action" is

believed to contribute to a broader spectrum of therapeutic effects compared to more selective

reuptake inhibitors.

The signaling pathway initiated by Cendifensine's action is depicted below.
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Mechanism of Action of Cendifensine at the Synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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